molecular formula C16H13N3OS B10942745 2-{[4-(Naphthalen-2-yl)pyrimidin-2-yl]sulfanyl}acetamide

2-{[4-(Naphthalen-2-yl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B10942745
M. Wt: 295.4 g/mol
InChI Key: AEEPVWFMTRKYQH-UHFFFAOYSA-N
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Description

2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a heterocyclic compound that features a pyrimidine ring substituted with a naphthyl group and a thioacetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves the reaction of 2-chloropyrimidine with 2-naphthylamine to form 2-(2-naphthyl)pyrimidine. This intermediate is then reacted with thiourea to introduce the thioacetamide group. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Brominated or nitrated derivatives of the naphthyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The compound may inhibit the activity of specific enzymes, leading to reduced inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]THIO}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
  • 2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]THIO}-N-[4-(METHYLPHENYL)]ACETAMIDE

Uniqueness

2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthyl group and the thioacetamide moiety allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds .

Properties

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

2-(4-naphthalen-2-ylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C16H13N3OS/c17-15(20)10-21-16-18-8-7-14(19-16)13-6-5-11-3-1-2-4-12(11)9-13/h1-9H,10H2,(H2,17,20)

InChI Key

AEEPVWFMTRKYQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)SCC(=O)N

Origin of Product

United States

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